molecular formula C7H4Cl3F B1411329 3,4-Dichloro-5-fluorobenzyl chloride CAS No. 1803725-13-4

3,4-Dichloro-5-fluorobenzyl chloride

Cat. No.: B1411329
CAS No.: 1803725-13-4
M. Wt: 213.5 g/mol
InChI Key: VBHCJOSQXYDYQE-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-fluorobenzyl chloride is an organic compound with the molecular formula C7H4Cl3F. It is a derivative of benzyl chloride, where the benzene ring is substituted with two chlorine atoms and one fluorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichloro-5-fluorobenzyl chloride can be synthesized through several methods. One common method involves the chlorination of 3,4-dichloro-5-fluorotoluene using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction typically proceeds as follows:

3,4-Dichloro-5-fluorotoluene+SOCl23,4-Dichloro-5-fluorobenzyl chloride+SO2+HCl\text{3,4-Dichloro-5-fluorotoluene} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3,4-Dichloro-5-fluorotoluene+SOCl2​→3,4-Dichloro-5-fluorobenzyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to minimize by-products and ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-fluorobenzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atom in the benzyl chloride moiety can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or benzaldehydes.

    Reduction Reactions: Reduction can lead to the formation of benzyl fluoride derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines (RNH2) are commonly used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and amines.

    Oxidation: Products include benzyl alcohols and benzaldehydes.

    Reduction: Products include benzyl fluoride derivatives.

Scientific Research Applications

3,4-Dichloro-5-fluorobenzyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is involved in the synthesis of pharmaceutical agents and drug candidates.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-fluorobenzyl chloride depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The electron-withdrawing effects of the chlorine and fluorine atoms influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzyl chloride: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.

    5-Fluorobenzyl chloride: Lacks the chlorine atoms, resulting in different reactivity and applications.

    3,4-Dichloro-5-fluorotoluene: The methyl group instead of the benzyl chloride moiety alters its chemical behavior.

Uniqueness

3,4-Dichloro-5-fluorobenzyl chloride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, which enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

1,2-dichloro-5-(chloromethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3F/c8-3-4-1-5(9)7(10)6(11)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHCJOSQXYDYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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